molecular formula C11H16N2O B14344924 1H-Imidazole, 1-(cyclohexylacetyl)- CAS No. 93383-50-7

1H-Imidazole, 1-(cyclohexylacetyl)-

Cat. No.: B14344924
CAS No.: 93383-50-7
M. Wt: 192.26 g/mol
InChI Key: PMGZXWQHVHNHTI-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(cyclohexylacetyl)- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms Imidazole and its derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(cyclohexylacetyl)- typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1-hydroxyimidazole with chloro-2-propanone to yield the desired product .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include solvent-free conditions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(cyclohexylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(cyclohexylacetyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

93383-50-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-cyclohexyl-1-imidazol-1-ylethanone

InChI

InChI=1S/C11H16N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2

InChI Key

PMGZXWQHVHNHTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)N2C=CN=C2

Origin of Product

United States

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